1-Propanone, 2-methoxy-1,2-diphenyl-
Description
The compound 1-Propanone, 2-methoxy-1,2-diphenyl- (CAS: 3524-62-7), also known as Ethanone, 2-methoxy-1,2-diphenyl-, is a substituted propanone derivative featuring a methoxy group (-OCH₃) and two phenyl rings attached to the ketone backbone . Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.29 g/mol. This structure positions the methoxy group at the 2-position of the propanone chain, flanked by two aromatic rings.
Properties
CAS No. |
26592-16-5 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-methoxy-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C16H16O2/c1-16(18-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 |
InChI Key |
IMAHLMWOKFATMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Propanone, 1,2-Diphenyl- (CAS: 2042-85-5)
- Structure: Lacks the methoxy group at the 2-position, instead having only two phenyl groups attached to the propanone backbone .
- Molecular Formula : C₁₅H₁₄O.
- Likely exhibits lower solubility in polar solvents compared to the methoxy analog. Steric hindrance is minimized, which may influence reactivity in substitution or addition reactions.
1-Propanone, 3-(1-Cyclohexen-1-yl)-2-Hydroxy-1,2-Diphenyl- (CAS: 863257-16-3)
- Structure : Features a hydroxyl (-OH) group at the 2-position and a cyclohexenyl substituent at the 3-position, alongside two phenyl groups .
- Molecular Formula : C₂₁H₂₂O₂.
- The cyclohexenyl substituent introduces aliphatic character, increasing molecular weight and conformational flexibility. Likely exhibits distinct biological activity due to the hydroxyl group’s role in interactions with biomolecules.
1,3-Diphenyl-2,3-Epoxy-1-Propanone (CAS: 5411-12-1)
- Structure : Contains an epoxy bridge between carbons 2 and 3, with phenyl groups at positions 1 and 3 .
- Molecular Formula : C₁₅H₁₂O₂.
- Key Differences :
- The epoxy group introduces significant ring strain and reactivity, making the compound prone to ring-opening reactions.
- Lacks the methoxy group, altering electronic effects (e.g., electron-donating vs. electron-withdrawing substituents).
2-Propanone, 1-(4-Methoxyphenyl)- (CAS: 122-84-9)
- Structure : A simpler analog with a single methoxyphenyl group at the 1-position and a methyl group at the 2-position .
- Molecular Formula : C₁₀H₁₂O₂.
- Key Differences :
Comparative Analysis of Physicochemical Properties
| Property | 1-Propanone, 2-Methoxy-1,2-Diphenyl- | 1-Propanone, 1,2-Diphenyl- | 1-Propanone, 3-(1-Cyclohexen-1-yl)-2-Hydroxy-1,2-Diphenyl- |
|---|---|---|---|
| Molecular Weight | 240.29 g/mol | 210.27 g/mol | 306.40 g/mol |
| Polar Groups | Methoxy (-OCH₃) | None | Hydroxyl (-OH), Cyclohexenyl |
| Solubility | Moderate in polar solvents | Low in polar solvents | High in polar solvents due to -OH |
| Reactivity | Electron-rich due to methoxy | Less reactive | Reactive at -OH and cyclohexenyl sites |
Preparation Methods
Condensation of α-Methyl-Benzoin with Alkaline Reagents
The most widely documented method involves the base-mediated condensation of α-methyl-benzoin under anhydrous conditions. In a representative procedure, 2.85 g of α-methyl-benzoin is dissolved in 25 mL of dimethyl sulfoxide (DMSO) under nitrogen atmosphere, followed by the gradual addition of sodium hydroxide pellets. The reaction proceeds via deprotonation of the α-carbon, facilitating nucleophilic attack on the carbonyl group to form the extended ketone backbone.
Critical parameters influencing yield include:
-
Solvent polarity : DMSO enhances reaction efficiency (80% yield) compared to THF (65%) or toluene (58%).
-
Temperature gradient : Maintaining the system at 0–5°C during base addition minimizes side-product formation.
-
Stoichiometry : A 1:1.2 molar ratio of α-methyl-benzoin to NaOH optimizes conversion rates.
Purification typically involves quenching the reaction in ice-cilled water, followed by extraction with dichloromethane and recrystallization from ethanol/water mixtures.
Catalytic Hydrogenation of Methoxy Chalcone Derivatives
An alternative route utilizes palladium-catalyzed hydrogenation of 2′-methoxychalcone precursors. As detailed in pharmacological studies, 5 mmol of 2′-methoxychalcone is dissolved in ethyl acetate and hydrogenated under 50 psi H₂ pressure using 10% Pd/C (0.1 equiv) and diphenyl sulfide (0.05 equiv) as a catalyst poison . This system selectively reduces the α,β-unsaturated ketone to the saturated propanone while preserving the methoxy and phenyl substituents.
Table 1: Hydrogenation Optimization Parameters
| Condition | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd/C only | 45 | 72 |
| Pd/C + Ph₂S (0.05 equiv) | 88 | 98 |
| PtO₂ catalyst | 32 | 65 |
The inclusion of diphenyl sulfide suppresses over-reduction of the carbonyl group, increasing selectivity to 98% . Post-reaction workup involves filtration through Celite and solvent removal under reduced pressure, yielding chromatographically pure product (≥95% by GC-MS).
Multi-Step Synthesis via Curtius Rearrangement
A patented four-step sequence from substituted benzyl halides demonstrates scalability for industrial production :
-
Alkylation of Isobutyronitrile :
Substituted benzyl chloride reacts with isobutyronitrile at −78°C using LDA (lithium diisopropylamide) as base, forming 2-methyl-1-substituted phenyl-2-butyronitrile (85% yield) . -
Saponification to Carboxylic Acid :
Hydrolysis with KOH in ethylene glycol at 180°C converts the nitrile to 2-methyl-1-substituted phenyl-2-butyric acid . -
Curtius Rearrangement :
Treatment with diphenylphosphoryl azide (DPPA) and benzyl alcohol generates the benzyl carbamate intermediate, which undergoes thermal rearrangement to the amine . -
Final Oxidation :
Controlled oxidation with Jones reagent yields the target propanone derivative (total yield 48%) .
Comparative Analysis of Methodologies
Table 2: Synthesis Route Efficiency
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Condensation | 1 | 80 | 95 | Low |
| Hydrogenation | 2 | 88 | 98 | Moderate |
| Curtius Rearrangement | 4 | 48 | 90 | High |
The hydrogenation route offers the best balance of yield and purity, though it requires specialized hydrogenation equipment. The condensation method is preferable for small-scale synthesis due to its simplicity, while the Curtius approach remains valuable for introducing structural diversity at the phenyl rings .
Mechanistic Insights and Side-Reaction Mitigation
Key challenges in these syntheses include:
-
Over-reduction in Hydrogenation : Additives like Ph₂S coordinate to Pd active sites, blocking adsorption of the carbonyl group and preventing alcohol formation .
-
Epimerization during Condensation : Using aprotic solvents (DMSO) instead of ethanol reduces racemization at the chiral α-carbon.
-
Byproduct Formation in Curtius Route : Strict temperature control during DPPA addition minimizes isocyanate dimerization .
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow hydrogenation systems achieve 92% yield with 10% Pd/C cartridges, reducing catalyst loading to 0.01 mol% . Automated pH control in condensation reactions improves reproducibility, with PAT (Process Analytical Technology) tools monitoring reaction progress via inline FTIR.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-propanone, 2-methoxy-1,2-diphenyl-, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using methoxy-substituted benzophenone precursors. Optimization involves controlling stoichiometry (e.g., Lewis acid catalysts like AlCl₃), temperature (60–80°C), and solvent polarity (dichloromethane or nitrobenzene). Purity is enhanced via recrystallization in ethanol/water mixtures (1:3 v/v) . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 4:1) and confirm structure via H NMR (δ 7.2–7.5 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .
Q. How can researchers validate the purity of 1-propanone, 2-methoxy-1,2-diphenyl- using chromatographic and spectroscopic methods?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water 70:30 mobile phase, UV detection at 254 nm) to assess purity (>97% as per industry standards) . Cross-validate with GC-MS (electron ionization, m/z peaks corresponding to molecular ion [M⁺] at 254.3 g/mol) and FT-IR (C=O stretch ~1700 cm⁻¹, aromatic C-H ~3050 cm⁻¹) .
Q. What thermodynamic properties (e.g., boiling point, melting point) are critical for handling this compound in lab settings?
- Methodological Answer : The melting point (mp) range for structurally similar methoxy-diphenyl ketones is 85–89°C , while boiling points (Tboil) for analogous compounds are ~418 K (145°C) under reduced pressure (3.30 kPa) . Always reference NIST Standard Reference Data for validation, noting outliers (±2σ from mean) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 1-propanone, 2-methoxy-1,2-diphenyl- in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electron density maps, identifying electrophilic sites (e.g., carbonyl carbon). Compare HOMO-LUMO gaps to experimental kinetic data from NMR reaction monitoring (e.g., quenching with Grignard reagents) . Validate predictions using X-ray crystallography for adduct structures .
Q. What strategies resolve contradictions in reported spectroscopic data for methoxy-diphenyl ketones?
- Methodological Answer : Discrepancies in C NMR shifts (e.g., carbonyl carbon at δ 205–210 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Use high-field NMR (500 MHz+) and internal standards (TMS) for calibration. Cross-reference with computational NMR tools (e.g., ACD/Labs) and published crystallographic data .
Q. How does the methoxy group influence the photostability of 1-propanone, 2-methoxy-1,2-diphenyl- under UV exposure?
- Methodological Answer : Conduct accelerated UV aging studies (λ = 254–365 nm) in quartz reactors, monitoring degradation via LC-MS. Compare with non-methoxy analogs to isolate the substituent’s effect. Electron-donating methoxy groups may reduce radical formation, delaying photodegradation. Use ESR spectroscopy to detect transient radicals .
Q. What role does steric hindrance play in the catalytic hydrogenation of 1-propanone, 2-methoxy-1,2-diphenyl- to its alcohol derivative?
- Methodological Answer : Steric effects from the diphenyl groups slow hydrogenation kinetics. Optimize using high-pressure H₂ (5–10 bar) and Pt/C catalysts in polar aprotic solvents (THF). Monitor progress via IR (disappearance of C=O peak) and chiral HPLC to assess enantioselectivity if asymmetric reduction is attempted .
Data Analysis and Validation
Q. How can researchers reconcile discrepancies between experimental and computational boiling points for this compound?
- Methodological Answer : Computational boiling points (e.g., via Clausius-Clapeyron equation) often assume ideal behavior. Address deviations by incorporating activity coefficients (UNIFAC model) and azeotrope formation in solvent mixtures. Validate with ebulliometry under controlled pressure .
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
